molecular formula C23H25N3S B226773 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

Cat. No. B226773
M. Wt: 375.5 g/mol
InChI Key: WNIQQDVKWSBZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.

Biochemical And Physiological Effects

Studies have shown that 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine can inhibit the production of inflammatory cytokines and chemokines in cells. It has also been found to induce apoptosis (cell death) in cancer cells. Furthermore, the compound has been shown to have low toxicity in cells and animals.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to elucidate its mechanism of action. Another direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, research could be conducted to improve its solubility and bioavailability in order to enhance its efficacy in lab experiments.

Synthesis Methods

The synthesis of 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine involves the reaction of 4-tert-butylbenzyl chloride with thiophen-2-ylmethyl-1H-benzimidazole-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

The 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine compound has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

Molecular Formula

C23H25N3S

Molecular Weight

375.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine

InChI

InChI=1S/C23H25N3S/c1-23(2,3)18-12-10-17(11-13-18)16-26-21-9-5-4-8-20(21)25-22(26)24-15-19-7-6-14-27-19/h4-14H,15-16H2,1-3H3,(H,24,25)

InChI Key

WNIQQDVKWSBZEY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4

Origin of Product

United States

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